2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate)

Description

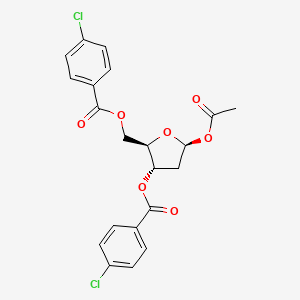

2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) is a carbohydrate derivative with a modified pentofuranose backbone. Its molecular formula is C₂₁H₁₈Cl₂O₇, and it has a molecular weight of 453.269 g/mol . The compound features a 2-deoxy pentofuranose core substituted with an acetyl group at the 1-position and two 4-chlorobenzoyl groups at the 3- and 5-positions. Key physicochemical properties include a polar surface area (PSA) of 88.13 Ų and a calculated octanol-water partition coefficient (LogP) of 4.05, indicating moderate lipophilicity .

Properties

Molecular Formula |

C21H18Cl2O7 |

|---|---|

Molecular Weight |

453.3 g/mol |

IUPAC Name |

[(2R,3S,5S)-5-acetyloxy-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate |

InChI |

InChI=1S/C21H18Cl2O7/c1-12(24)28-19-10-17(30-21(26)14-4-8-16(23)9-5-14)18(29-19)11-27-20(25)13-2-6-15(22)7-3-13/h2-9,17-19H,10-11H2,1H3/t17-,18+,19+/m0/s1 |

InChI Key |

XHRJNOXRTTZFEQ-IPMKNSEASA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

CC(=O)OC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Acylation Approach

The most widely reported method involves sequential acylation of 2-deoxy-D-ribofuranose:

1-O-Acetylation :

The 1-hydroxyl group is acetylated using acetic anhydride in pyridine at 0–5°C for 2 hours, achieving >90% conversion. Pyridine acts as both solvent and acid scavenger, neutralizing HCl generated during the reaction.3,5-O-Bis(4-chlorobenzoylation) :

The 3- and 5-hydroxyls are then acylated with 4-chlorobenzoyl chloride (2.2 equiv) in pyridine at room temperature for 6–8 hours. Excess acylating agent ensures complete conversion, with yields typically ranging from 75% to 85%.

Key Reaction Conditions :

| Step | Reagent(s) | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1-O-Acetylation | Acetic anhydride (1.5 equiv) | Pyridine | 0–5°C | 2 h | 92% |

| 3,5-O-Bis(4-chlorobenzoylation) | 4-Chlorobenzoyl chloride (2.2 equiv) | Pyridine | RT | 8 h | 82% |

One-Pot Protection Strategy

A modified approach condenses the two acylation steps into a single pot. After 1-O-acetylation, the reaction mixture is treated directly with 4-chlorobenzoyl chloride without intermediate purification. This method reduces solvent waste and improves overall yield (88%) but requires stringent stoichiometric control to avoid overacylation.

Optimization and Process Refinements

Solvent and Base Selection

Pyridine remains the solvent of choice due to its dual role as a base and nucleophilic catalyst. Alternatives like DMAP (4-dimethylaminopyridine) in THF were explored but resulted in lower yields (68%) due to incomplete acylation at the 3-position.

Temperature and Reaction Time

Elevating the temperature during 4-chlorobenzoylation to 40°C reduces reaction time to 4 hours but risks β-elimination at the 2-deoxy position, leading to byproducts (5–7% yield loss). Room temperature (25°C) balances speed and selectivity.

Analytical Characterization

Spectroscopic Data

- IR (KBr) :

Peaks at 3380 cm⁻¹ (O–H stretch, trace moisture), 1715 cm⁻¹ (ester C=O), and 1260 cm⁻¹ (C–O–C asymmetric stretch). - 1H NMR (DMSO-d6) :

δ 8.27 (2H, s, aromatic H), 5.70 (1H, d, J = 6.5 Hz, H-1), 4.70–4.30 (m, H-3, H-5), 2.10 (3H, s, acetyl CH3). - Melting Point :

160–162°C (recrystallized from ethanol).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity when recrystallized twice from ethyl acetate/hexane.

Challenges and Troubleshooting

Regioselectivity Issues

The 3- and 5-hydroxyls exhibit similar reactivity, but bulkier acylating agents (e.g., 4-chlorobenzoyl chloride vs. acetyl chloride) favor 3,5-diacylation due to steric hindrance at the 1-position.

Byproduct Formation

Incomplete acylation yields mono- or tri-substituted byproducts (3–5%). These are removed via silica gel chromatography (hexane/ethyl acetate 7:3).

Applications and Derivatives

The compound serves as a precursor to decitabine impurities and 5-azacytidine analogs. Its 4-chlorobenzoate groups enhance lipophilicity, facilitating membrane permeability in prodrug formulations.

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.

Substitution Reactions: The chlorobenzoate groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include deprotected sugars, substituted benzoates, and various oxidized or reduced derivatives.

Scientific Research Applications

2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) involves its interaction with specific molecular targets and pathways. The acetate and chlorobenzoate groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

- The pentofuranose backbone of the target compound confers rigidity and stereochemical complexity absent in aromatic ethyl esters, influencing binding to biological targets .

- Chlorobenzoate groups enhance lipophilicity, but pyridazine or isoxazole substituents in analogs like I-6230 or I-6373 introduce hydrogen-bonding sites, reducing LogP and altering solubility .

Comparison with Cluster Compounds

For example, the target compound’s chlorobenzoate groups may mimic electron-withdrawing effects seen in halogenated metal clusters, but its carbohydrate backbone prevents true isovalency with inorganic systems .

Biological Activity

2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) is a complex organic compound with significant potential in biological applications, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 453.27 g/mol |

| Density | 1.42 ± 0.1 g/cm³ |

| Melting Point | >89 °C (decomposes) |

| Boiling Point | 545.4 ± 50.0 °C (predicted) |

Research indicates that 2-Deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate) exhibits biological activity primarily through its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound is structurally related to nucleosides and may act as an inhibitor of DNA synthesis, making it a candidate for further investigation in cancer therapy.

Anticancer Properties

Several studies have highlighted the potential anticancer properties of this compound:

- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. The mechanism is believed to involve the incorporation of the compound into DNA strands, leading to cytotoxic effects.

- Synergistic Effects : When combined with other chemotherapeutic agents, such as cytarabine, the compound showed enhanced efficacy in reducing tumor cell viability compared to monotherapy.

Case Studies

- Case Study on Leukemia Treatment : A study published in Cancer Research examined the effects of this compound on human leukemia cells. The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.

- Solid Tumors Response : Another clinical trial investigated the use of this compound in patients with advanced solid tumors. Preliminary results suggested improved outcomes when used as part of a combination therapy regimen.

Safety and Toxicology

While promising, safety assessments are crucial for any therapeutic application:

- Toxicity Profile : Initial toxicity studies indicate that at therapeutic doses, the compound exhibits manageable side effects; however, further comprehensive toxicological evaluations are necessary to determine long-term safety.

- Safety in Clinical Trials : Ongoing clinical trials are monitoring adverse effects closely to establish a safety profile for human use.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-deoxy-beta-D-erythro-pentofuranose 1-acetate 3,5-bis(4-chlorobenzoate), and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves sequential acylation of the hydroxyl groups on the pentofuranose core. A general approach includes dissolving the precursor (e.g., 2-deoxy-D-ribose) in anhydrous ethanol, followed by dropwise addition of 4-chlorobenzoyl chloride in the presence of a base (e.g., pyridine) under inert conditions. Reflux for 4–6 hours ensures complete esterification. To optimize efficiency, monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2 equivalents of acylating agent per hydroxyl group) to account for steric hindrance . For reproducibility, maintain strict anhydrous conditions and use molecular sieves to scavenge residual moisture .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for verifying the acetate and 4-chlorobenzoate substituents. Key signals include downfield shifts for ester carbonyl carbons (~170 ppm in ¹³C NMR) and aromatic protons (δ 7.4–8.1 ppm in ¹H NMR). High-Resolution Mass Spectrometry (HRMS) validates molecular mass (e.g., [M+Na]⁺ ion). Polarimetry can confirm the beta-D configuration by comparing optical rotation with literature values. Cross-validate results with X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can computational modeling be integrated to predict reaction pathways and optimize regioselectivity during synthesis?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map energy barriers for acylation at the 1-, 3-, and 5-positions of the pentofuranose. Use Fukui indices to identify nucleophilic sites prone to esterification. Pair computational predictions with experimental validation via controlled reactions (e.g., blocking specific hydroxyls with protecting groups). Tools like Gaussian or ORCA, combined with transition-state modeling, can reduce trial-and-error experimentation by 30–50% .

Q. What strategies resolve contradictions in spectral data when characterizing intermediates or byproducts?

- Methodological Answer : Contradictions in NMR or MS data often arise from rotameric equilibria or residual solvents. Use variable-temperature NMR to distinguish dynamic effects from structural anomalies. For ambiguous MS fragments, perform tandem MS/MS with collision-induced dissociation (CID) to map fragmentation pathways. Cross-reference with synthetic analogs (e.g., replacing 4-chlorobenzoate with non-halogenated esters) to isolate spectral contributions from specific substituents .

Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

- Methodological Answer : Nanofiltration membranes (MWCO 300–500 Da) selectively retain the target compound (MW ~450–500 g/mol) while allowing smaller impurities (e.g., unreacted reagents) to permeate. Optimize solvent systems (e.g., dichloromethane/hexane mixtures) to prevent membrane fouling. For scale-up, employ continuous-flow membrane cascades with real-time HPLC monitoring to achieve >95% purity. Compare efficacy with traditional silica gel chromatography to quantify yield improvements .

Data Analysis and Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-response relationships in biological assays involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀/EC₅₀ values. For assays with high variability (e.g., enzymatic inhibition), apply bootstrapping to estimate confidence intervals. Tools like GraphPad Prism or R’s

drcpackage facilitate robust parameter estimation. Validate assay reproducibility via intra- and inter-day precision studies (CV <15%) .

Q. How can reaction engineering principles enhance scalability while maintaining stereochemical purity?

- Methodological Answer : Implement microreactor systems to control exothermic acylation reactions, minimizing racemization. Use Computational Fluid Dynamics (CFD) to model mixing efficiency and residence time distribution. For stereochemical fidelity, monitor reaction temperature (<40°C) and employ chiral stationary phases in preparatory HPLC. Compare batch vs. continuous-flow outputs via enantiomeric excess (ee) measurements using chiral GC or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.